molecular formula C17H18N2O2 B2624904 (2,4-Dimethylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone CAS No. 2415472-99-8

(2,4-Dimethylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone

Cat. No. B2624904
CAS RN: 2415472-99-8
M. Wt: 282.343
InChI Key: UWHSMTMYXCTGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the condensation reaction between 3-pyridin-4-yl-acrylic acid and the corresponding 1,2-phenylenediamines in polyphosphoric acid (PPA) . This reaction yields 2- (2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, including our target compound. Another method employs photochemical dehydrocyclization of an ethanolic solution of 2- (2-pyridin-4-yl-vinyl)-1H-benzimidazole to obtain 2,7,11-b-Triaza-benzo[c]fluorene . Additionally, a condensation reaction between 3-pyridin-4-yl-propenal and 4-cyano-1,2-phenylenediamine using p-benzoquinone as an oxidant leads to 2- (2-pyridin-4-yl-vinyl)-3H-benzimidazole-6-carbonitrile .


Molecular Structure Analysis

The molecular structure of (2,4-Dimethylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone has been characterized using various spectroscopic techniques, including 1H and 13C NMR , IR , MS , UV/Vis , and fluorescence spectroscopy . Notably, the X-ray single crystal structure analysis confirms the structure of 2- (2-pyridin-4-yl-vinyl)-1H-benzimidazole , revealing an E conformation with respect to the substituents around the vinyl double bond. The non-planar molecules form infinite chains through N–H···N and C–H···N intermolecular hydrogen bonds .

properties

IUPAC Name

(2,4-dimethylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-3-4-16(13(2)9-12)17(20)19-10-15(11-19)21-14-5-7-18-8-6-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSMTMYXCTGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)OC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.